molecular formula C16H18O2 B14468917 4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol CAS No. 66232-88-0

4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol

Katalognummer: B14468917
CAS-Nummer: 66232-88-0
Molekulargewicht: 242.31 g/mol
InChI-Schlüssel: IDWGHJMBBLCFAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol is an organic compound with a complex structure that includes multiple hydroxyl and methyl groups attached to a phenolic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol typically involves the reaction of 2,6-dimethylphenol with 2-hydroxy-4-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: The phenolic hydroxyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenolic ring, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of phenolic hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl groups can participate in hydrogen bonding and redox reactions, which may contribute to its biological activities. The compound’s ability to donate and accept electrons makes it a potential antioxidant, protecting cells from oxidative stress.

Vergleich Mit ähnlichen Verbindungen

4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol can be compared with other similar compounds, such as:

    2,6-Dimethylphenol: Lacks the additional hydroxyl and methyl groups, resulting in different chemical properties and reactivity.

    4-Hydroxy-3-methylphenylmethanol: Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications.

    2,4-Dimethylphenol:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

66232-88-0

Molekularformel

C16H18O2

Molekulargewicht

242.31 g/mol

IUPAC-Name

4-[(2-hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol

InChI

InChI=1S/C16H18O2/c1-10-4-5-14(15(17)6-10)9-13-7-11(2)16(18)12(3)8-13/h4-8,17-18H,9H2,1-3H3

InChI-Schlüssel

IDWGHJMBBLCFAL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)CC2=CC(=C(C(=C2)C)O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.